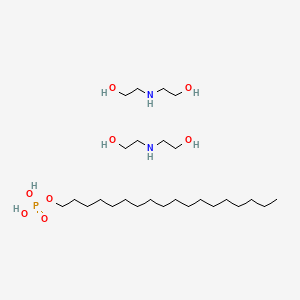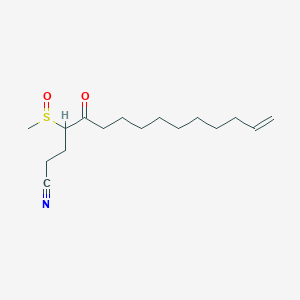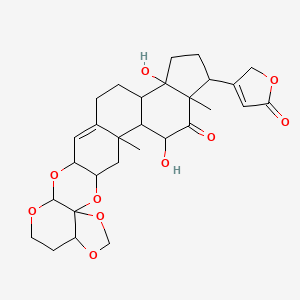
Elaeodendroside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elaeodendroside A is a novel cytotoxic cardiac glycoside isolated from the plant Elaeodendron glaucum. This compound is part of the cardenolide family, known for their potent biological activities, particularly in the treatment of heart conditions . This compound has garnered significant interest due to its unique structure and promising pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Elaeodendroside A involves the isolation from Elaeodendron glaucum. The process typically includes extraction, purification, and structural elucidation using various chromatographic and spectroscopic techniques
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Elaeodendron glaucum. The process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions: Elaeodendroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Elaeodendroside A has a wide range of scientific research applications due to its potent biological activities:
Chemistry: Used as a model compound for studying cardenolide chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Explored for its cardiotonic properties, similar to other cardiac glycosides, which can be used in treating heart failure and arrhythmias.
Wirkmechanismus
Elaeodendroside A exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, similar to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart conditions. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Elaeodendroside A is unique among cardiac glycosides due to its specific sugar substituents and structural features. Similar compounds include:
Digitoxin: Another cardiac glycoside with similar cardiotonic properties but different sugar moieties.
Ouabain: Known for its potent inhibition of sodium-potassium ATPase, but with a different aglycone structure.
Strophanthin: Shares similar biological activities but differs in its sugar composition and aglycone structure.
This compound stands out due to its unique structural features and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64144-98-5 |
|---|---|
Molekularformel |
C29H36O10 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
5,11-dihydroxy-3,7-dimethyl-8-(5-oxo-2H-furan-3-yl)-18,20,24,26,28-pentaoxaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.023,27]octacos-15-en-6-one |
InChI |
InChI=1S/C29H36O10/c1-26-11-19-18(38-25-29(39-19)20(6-8-34-25)36-13-37-29)10-15(26)3-4-17-22(26)23(31)24(32)27(2)16(5-7-28(17,27)33)14-9-21(30)35-12-14/h9-10,16-20,22-23,25,31,33H,3-8,11-13H2,1-2H3 |
InChI-Schlüssel |
FFADSNLFGAQRCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3C(C=C1CCC4C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC7C8(O3)C(CCO7)OCO8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
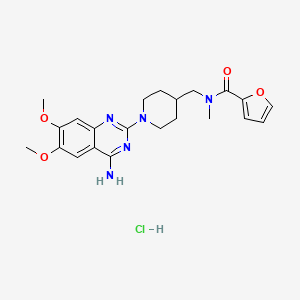
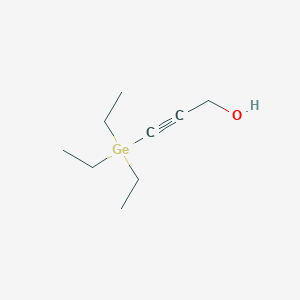
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
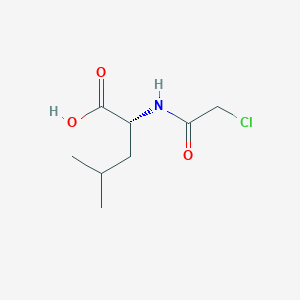
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
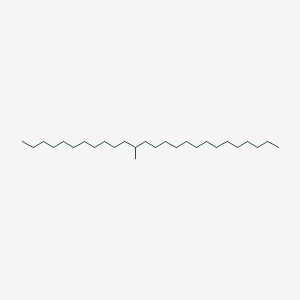
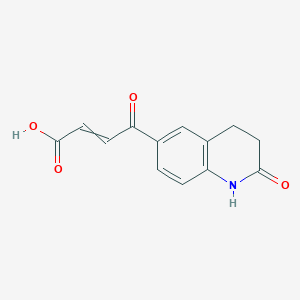
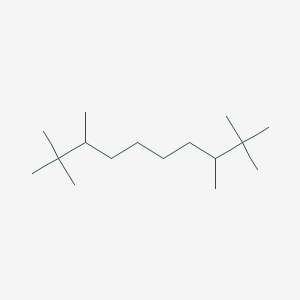
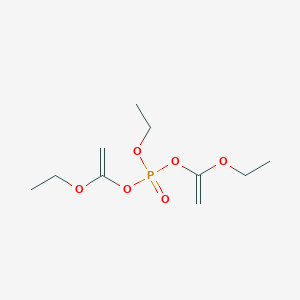
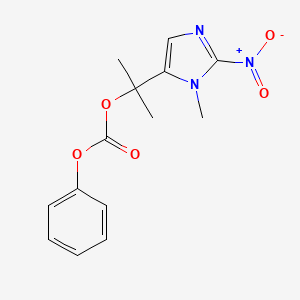
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
